molecular formula C10H6BrClO B12822761 6-Bromo-2-chloro-1-naphthalenol

6-Bromo-2-chloro-1-naphthalenol

Cat. No.: B12822761
M. Wt: 257.51 g/mol
InChI Key: QQYGEBGRLQSTIJ-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-1-naphthalenol is an organic compound with the molecular formula C10H6BrClO It is a derivative of naphthol, where the naphthalene ring is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-2-chloro-1-naphthalenol can be synthesized through several methods. One common approach involves the bromination and chlorination of 2-naphthol. The bromination can be achieved using pyridinium bromide perbromide, while chlorination can be performed using thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and chlorination processes. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-1-naphthalenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield naphthoquinones, while substitution reactions can produce various substituted naphthalenols .

Scientific Research Applications

6-Bromo-2-chloro-1-naphthalenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-1-naphthalenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-chloro-1-naphthalenol is unique due to the presence of both bromine and chlorine atoms on the naphthalene ring. This dual substitution imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C10H6BrClO

Molecular Weight

257.51 g/mol

IUPAC Name

6-bromo-2-chloronaphthalen-1-ol

InChI

InChI=1S/C10H6BrClO/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5,13H

InChI Key

QQYGEBGRLQSTIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2O)Cl)C=C1Br

Origin of Product

United States

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